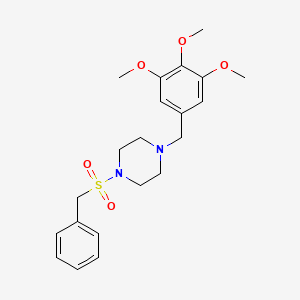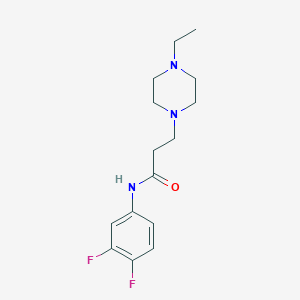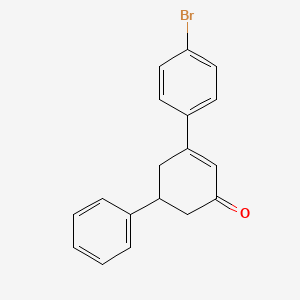
1-(Benzylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzylsulfonyl group and a trimethoxybenzyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the piperazine derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trimethoxybenzyl Group: The final step involves the reaction of the intermediate compound with 3,4,5-trimethoxybenzyl chloride under nucleophilic substitution conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(Benzylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl or trimethoxybenzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(Benzylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-(Benzylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Benzylsulfonyl)piperazine: Lacks the trimethoxybenzyl group, which may result in different chemical and biological properties.
4-(3,4,5-Trimethoxybenzyl)piperazine:
N-Benzylpiperazine: A simpler derivative that lacks both the sulfonyl and trimethoxybenzyl groups, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in the combination of the benzylsulfonyl and trimethoxybenzyl groups, which confer specific chemical reactivity and potential biological activities.
特性
分子式 |
C21H28N2O5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
1-benzylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O5S/c1-26-19-13-18(14-20(27-2)21(19)28-3)15-22-9-11-23(12-10-22)29(24,25)16-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15-16H2,1-3H3 |
InChIキー |
VGAAIEIFQPSPIB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884979.png)

![N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884982.png)

![3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B10884986.png)
![1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine](/img/structure/B10884992.png)

![1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine](/img/structure/B10884997.png)
![1-[1-(4-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B10885000.png)
![{4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B10885005.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-methylpiperidine-3-carboxamide](/img/structure/B10885013.png)

![(4-Benzylpiperidin-1-yl)[1-(4-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10885027.png)
![N-[(1Z)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10885033.png)
